molecular formula C11H14N2O B14353991 (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine

(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine

Cat. No.: B14353991
M. Wt: 190.24 g/mol
InChI Key: KLGJEBFHDCPUPI-MBVKHSJWSA-N
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Description

(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine functional group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine typically involves the reaction of 2,6-dimethylaniline with a suitable aldehyde or ketone under acidic or basic conditions to form the imine intermediate. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or halogens. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylhydroxylamine: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    N-(2,6-Dimethylphenyl)hydroxylamine: Similar but without the imine group.

    N-(2,6-Dimethylphenyl)imine: Lacks the hydroxylamine group.

Uniqueness

(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine is unique due to the presence of both the imine and hydroxylamine functional groups, which confer distinct chemical reactivity and potential biological activity. The dimethyl substitution on the phenyl ring further enhances its stability and specificity in various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine

InChI

InChI=1S/C11H14N2O/c1-8-5-4-6-9(2)11(8)13-10(3)7-12-14/h4-7,14H,1-3H3/b12-7+,13-10?

InChI Key

KLGJEBFHDCPUPI-MBVKHSJWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C(C)/C=N/O

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C=NO

Origin of Product

United States

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